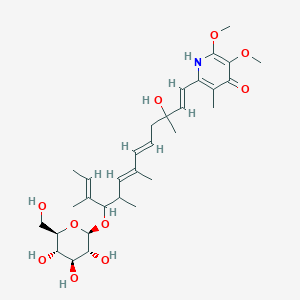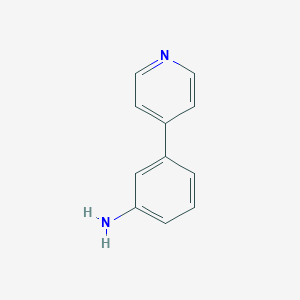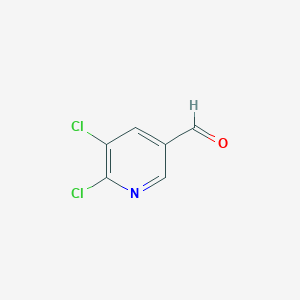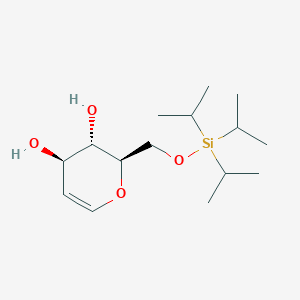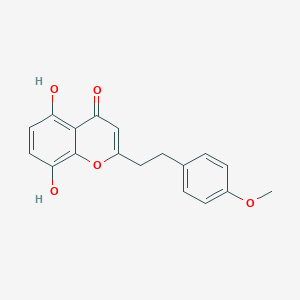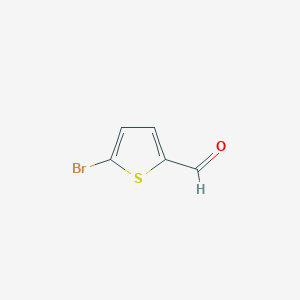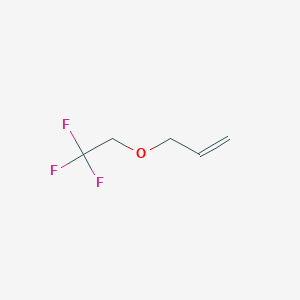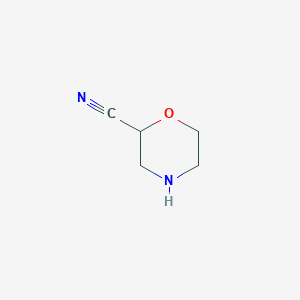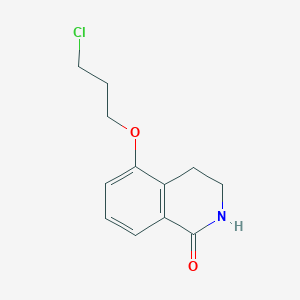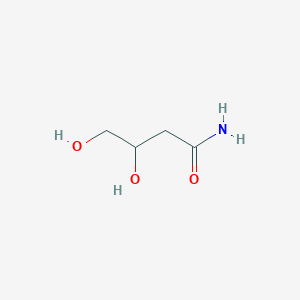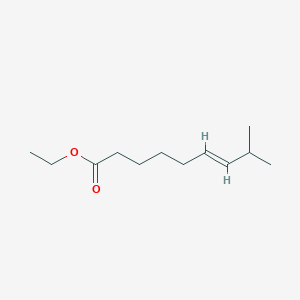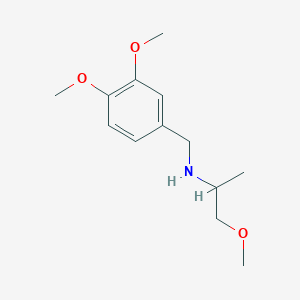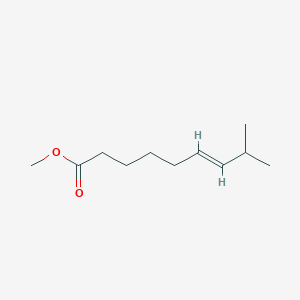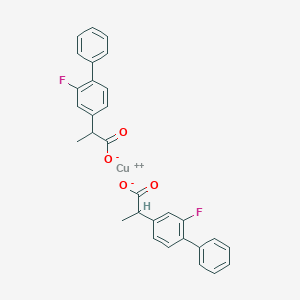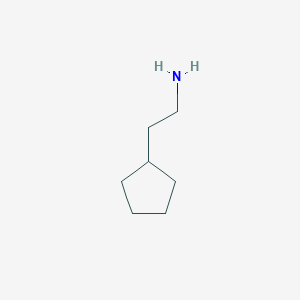
2-Cyclopentylethanamine
説明
2-Cyclopentylethanamine is a chemical compound with the molecular formula C7H15N . It has an average mass of 113.201 Da and a monoisotopic mass of 113.120445 Da . It is also known by other names such as 2-cyclopentylethan-1-amine and Cyclopentaneethanamine .
Molecular Structure Analysis
The molecular structure of 2-Cyclopentylethanamine consists of a cyclopentane ring attached to an ethylamine group . It has one hydrogen bond acceptor and two hydrogen bond donors . The compound also has two freely rotating bonds .Physical And Chemical Properties Analysis
2-Cyclopentylethanamine has a density of 0.9±0.1 g/cm3 . Its boiling point is 144.4±8.0 °C at 760 mmHg . The compound has a vapor pressure of 5.1±0.3 mmHg at 25°C and an enthalpy of vaporization of 38.2±3.0 kJ/mol . Its flash point is 35.4±13.3 °C .科学的研究の応用
Cyclam Complexes in Medicine
Cyclams, including structures related to 2-Cyclopentylethanamine, have significant medical applications. They are known for their strong binding to various metal ions. Research has highlighted their use in AIDS treatment, stem cell mobilization, and in adducts with radionuclides like Tc and Cu for diagnosis and therapy. Their potential extends to applications with Cr, Mn, Zn, and Ru cyclams in the medical field (Liang & Sadler, 2004).
Cu-Cysteamine Complex for Cancer Treatment
A Cu-Cysteamine complex, differing from previously known structures, has been discovered with significant potential in cancer treatment. This complex shows intense photoluminescence and can produce singlet oxygen under light or X-ray irradiation, indicating its use as a photosensitizer for deep cancer treatment (Ma et al., 2014).
Synthesis of Chiral Cyclam
The development of a chiral variant of cyclam, related to 2-Cyclopentylethanamine, has been reported. This is significant as cyclams are key polyamine ligands for metal ions, and their chiral variants were previously limited. This research paves the way for exploring metal complexation and properties of these new metal complexes (Higgins, Lee, & Winkler, 2021).
HPLC Analysis of 2-Mercaptoethylamine in Biological Samples
2-Mercaptoethylamine, closely related to 2-Cyclopentylethanamine, has been analyzed in biological samples using a sensitive and rapid method. This is crucial in clinical settings for the treatment of diseases like cystinosis (Ogony et al., 2006).
Overview of Phenylcyclopropylamine Derivatives
Studies on derivatives of 2-Cyclopentylethanamine, such as 2-Phencylcyclopropylamine, have shown a range of biological effects. These include impacts on monoamine neurotransmitter levels and potential applications in areas like depression treatment and cancer chemotherapy (Khan, Suzuki, & Miyata, 2013).
Alkaline-Earth Metals and Cyclopentadienyl Chemistry
Recent studies have focused on cyclopentadienyl derivatives of alkaline-earth metals, closely associated with 2-Cyclopentylethanamine. These studies are significant in organometallic and materials synthesis, providing insight into metal-ring bonding and potential new applications (Hanusa, 2002).
Cyclodextrins in Pharmaceutical Applications
Cyclodextrins, structurally related to 2-Cyclopentylethanamine, have been used in pharmaceutical applications to enhance drug solubility and bioavailability. Their ability to form inclusion complexes with hydrophobic drugs has been extensively studied (Jansook, Ogawa, & Loftsson, 2018).
Safety And Hazards
特性
IUPAC Name |
2-cyclopentylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c8-6-5-7-3-1-2-4-7/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPLRVAKKXWITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415461 | |
| Record name | 2-cyclopentylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylethanamine | |
CAS RN |
5763-55-3 | |
| Record name | Cyclopentaneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5763-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyclopentylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclopentylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



